molecular formula C12H18FN3O B1475827 3-Cyclohexyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole CAS No. 2098121-64-1

3-Cyclohexyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B1475827
CAS No.: 2098121-64-1
M. Wt: 239.29 g/mol
InChI Key: UXZPWHXQNJJHSY-UHFFFAOYSA-N
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Description

3-Cyclohexyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a cyclohexyl group at position 3 and a fluorinated pyrrolidine ring at position 3. The 1,2,4-oxadiazole scaffold is widely studied in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in drug design .

Properties

IUPAC Name

3-cyclohexyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3O/c13-9-6-10(14-7-9)12-15-11(16-17-12)8-4-2-1-3-5-8/h8-10,14H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZPWHXQNJJHSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NOC(=N2)C3CC(CN3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclohexyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, including antimicrobial and cytotoxic properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C12_{12}H16_{16}FN3_3O
  • Molecular Weight : 233.27 g/mol
  • CAS Number : 2098082-95-0

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. A study involving various 1,3,4-oxadiazole derivatives demonstrated their effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is often linked to the presence of the oxadiazole ring, which influences gene expression related to biofilm formation and bacterial resistance mechanisms .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundMRSA32 µg/mL
Other Oxadiazole Derivative AE. coli16 µg/mL
Other Oxadiazole Derivative BCandida spp.64 µg/mL

Cytotoxic Activity

Cytotoxicity studies have shown that oxadiazoles can selectively target cancer cell lines while sparing normal cells. For instance, the compound was tested against HeLa and MCF-7 cell lines using the MTT assay. Results indicated that various derivatives exhibited IC50 values ranging from 20 to 50 µM, suggesting moderate to high cytotoxic activity against these cancer cells .

Table 2: Cytotoxicity Results Against HeLa Cell Line

CompoundIC50 (µM)
This compound30 µM
Reference Compound (Cisplatin)10 µM

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in cell proliferation and apoptosis. The fluorinated pyrrolidine moiety enhances lipophilicity, facilitating better membrane penetration and interaction with intracellular targets. This characteristic is crucial for its antimicrobial and anticancer activities .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    In a controlled study, a series of newly synthesized oxadiazole derivatives were tested against resistant strains of bacteria. The results showed that compounds with a cyclohexyl group exhibited enhanced antimicrobial efficacy compared to their non-fluorinated counterparts .
  • Cytotoxicity in Cancer Research :
    A recent study evaluated the cytotoxic effects of various oxadiazoles on different cancer cell lines, including HeLa and MCF-7. The findings suggested that compounds with additional functional groups (like fluorine) significantly improved cytotoxicity compared to those without such modifications .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 3-Cyclohexyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole exhibit potential antidepressant properties. The presence of the fluorinated pyrrolidine ring may enhance binding affinity to neurotransmitter receptors involved in mood regulation.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of oxadiazole derivatives and their effects on serotonin reuptake inhibition. Results showed that certain derivatives exhibited significant activity comparable to established antidepressants .

Anticancer Properties

The oxadiazole scaffold has been identified as a promising structure for anticancer drug development. Compounds containing this moiety have demonstrated cytotoxic effects against various cancer cell lines.

Case Study : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells through the activation of specific pathways such as caspase cascades .

Dipeptidyl Peptidase Inhibition

The compound has been investigated for its ability to inhibit dipeptidyl peptidase (DPP) enzymes, which play critical roles in metabolic processes and are targets for diabetes treatment.

Research Insights : DPP inhibitors enhance insulin sensitivity and glucose metabolism. Studies have reported that oxadiazole derivatives can selectively inhibit DPP-IV, leading to improved glycemic control in diabetic models .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research Findings : Research has shown that incorporating oxadiazole units into polymer matrices can enhance charge transport properties and stability of devices .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntidepressant ActivitySignificant serotonin reuptake inhibition
Anticancer PropertiesInduced apoptosis in cancer cells
PharmacologyDipeptidyl Peptidase InhibitionImproved glycemic control in diabetic models
Material ScienceOrganic ElectronicsEnhanced charge transport properties

Comparison with Similar Compounds

Structural Analogs in the 1,2,4-Oxadiazole Family

Substituent Effects on Physicochemical Properties
  • 3-Tert-butyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride ():
    Replacing the cyclohexyl group with a tert-butyl substituent increases steric bulk but reduces conformational flexibility. This may enhance binding to hydrophobic pockets in target proteins but could limit solubility compared to the cyclohexyl analog .

  • However, the cyclopropyl-pyrazole substituent may reduce bioavailability due to increased rigidity .
  • 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride (): The non-fluorinated pyrrolidine ring lacks the electronegative fluorine atom, which in the target compound could enhance dipole interactions or alter pKa values. The methyl group at position 3 offers minimal steric hindrance, suggesting weaker hydrophobic interactions compared to cyclohexyl .

Physicochemical and Crystallographic Data

  • Crystal Structures of Related Oxadiazoles (): Analogs like 5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole exhibit planar oxadiazole cores with substituents influencing packing efficiency.

Halogenation Effects

  • 5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole (): Chlorine and fluorine atoms here enhance electron-deficient character, improving interaction with electron-rich biological targets. The target compound’s 4-fluoropyrrolidine may similarly engage in halogen bonding but with a constrained spatial arrangement .

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthesis Outline

Step Reaction Description Reagents/Conditions Solvents Temperature Notes
1 Formation of nitrile intermediate Reaction of cyclohexyl-containing precursor with halogenated compounds (e.g., chlorides, bromides) in presence of base Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) 50–120 °C Base examples: potassium carbonate, cesium carbonate; catalyst CuI with L-proline ligand may be used for coupling
2 Conversion of nitrile to amidoxime Reaction with hydroxylamine or hydroxylamine hydrochloride Polar protic solvents such as ethanol or methanol Reflux or room temperature Bases like triethylamine or sodium bicarbonate assist in reaction
3 Cyclization to 1,2,4-oxadiazole ring Intramolecular cyclization of amidoxime intermediate Ethanol, methanol, or mixtures with tetrahydrofuran (THF) 0–30 °C Base hydrolysis may be used for intermediate transformations
4 Introduction of 4-fluoropyrrolidin-2-yl substituent Coupling reaction with fluorinated pyrrolidine derivatives Aprotic solvents such as dichloromethane or DMF 0–50 °C Amide coupling reagents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) are commonly used

Detailed Reaction Conditions and Catalysts

  • Catalysts and Ligands : Copper(I) iodide (CuI) with L-proline ligand is frequently employed to facilitate coupling reactions between aryl halides and amines or nitriles.
  • Bases : Potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are standard bases used to deprotonate nucleophiles and promote substitution reactions.
  • Solvents : Polar aprotic solvents such as DMF and DMSO are preferred for nucleophilic aromatic substitution and coupling steps due to their ability to dissolve a wide range of reactants and stabilize charged intermediates.
  • Temperature Range : Reactions are typically performed between 50 °C and 120 °C for substitution steps, while cyclization and coupling steps are conducted at milder temperatures (0–50 °C) to maintain selectivity and yield.

Summary Table of Key Preparation Steps for this compound

Step No. Intermediate/Product Reaction Type Key Reagents Solvent Temp (°C) Yield/Notes
1 Cyclohexyl-substituted nitrile Nucleophilic substitution Halogenated precursor, base (K2CO3, Cs2CO3), CuI catalyst, L-proline ligand DMF/DMSO 50–120 Efficient coupling with halides
2 Amidoxime intermediate Hydroxylamine addition Hydroxylamine hydrochloride, base (Et3N) Ethanol, methanol Reflux or RT Formation of amidoxime
3 1,2,4-Oxadiazole ring Cyclization Base (NaOH, LiOH), polar solvents Ethanol, THF 0–30 Cyclization to oxadiazole ring
4 Final compound Amide coupling Fluoropyrrolidine derivative, EDC·HCl, DMAP DCM, DMF 0–50 Coupling to introduce fluoropyrrolidinyl

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,2,4-oxadiazole derivatives like 3-Cyclohexyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole?

  • Methodology :

  • Cyclization of amidoximes : Amidoximes react with aldehydes to form 1,2,4-oxadiazolines, which are oxidized to 1,2,4-oxadiazoles using agents like MnO₂ or I₂ .
  • Microwave-assisted synthesis : Optimized conditions (e.g., 150°C, 20 min) yield 70–85% products by enhancing cyclization efficiency .
  • Staudinger/aza-Wittig reactions : Used for bis-1,2,4-oxadiazole derivatives, though substituent diversity remains limited .

Q. How is the structural identity of 1,2,4-oxadiazole derivatives confirmed experimentally?

  • Techniques :

  • ¹H-NMR and LC-MS : Identify substituent patterns and molecular ion peaks (e.g., cyclohexyl protons at δ 1.2–2.1 ppm) .
  • Elemental analysis : Validates C, H, N, and O content within ±0.4% deviation .
  • X-ray crystallography : Resolves stereochemistry, as demonstrated for 3-(3-fluorophenyl)-1,2,4-oxadiazole derivatives .

Q. What biological activities are associated with the 1,2,4-oxadiazole scaffold?

  • Key findings :

  • Antifungal activity : Derivatives with piperidine substituents inhibit Candida albicans (MIC = 8–32 µg/mL) .
  • Anti-Alzheimer’s potential : 1,2,4-Oxadiazole-based inhibitors of acetylcholinesterase (AChE) show IC₅₀ values as low as 0.0158 μM .
  • Insecticidal properties : Pyrimidin-4-amine derivatives exhibit LC₅₀ values of 12–45 mg/L against Aphis gossypii .

Advanced Research Questions

Q. How do solvent effects influence the spectroscopic characterization of 1,2,4-oxadiazole derivatives?

  • Mechanistic insights :

  • UV-Vis spectroscopy : Polar solvents (e.g., DMSO) induce red shifts in absorption bands due to solvatochromism, critical for analyzing π→π* transitions .
  • Infrared (IR) spectroscopy : Hydrogen bonding in protic solvents (e.g., methanol) alters carbonyl stretching frequencies (Δν = 15–25 cm⁻¹) .

Q. What strategies resolve contradictions in synthetic yields or biological activity data across studies?

  • Approaches :

  • Comparative analysis : Bis-oxadiazole yields vary from 40% (chloroacyl chloride) to 75% (trifluoroacetic anhydride) depending on cyclization agents .
  • Statistical DOE : Optimize reaction parameters (e.g., temperature, catalyst loading) to mitigate batch-to-batch variability .
  • ADME profiling : Address discrepancies in bioactivity by evaluating metabolic stability and membrane permeability .

Q. How are computational methods like DFT applied to design 1,2,4-oxadiazole derivatives?

  • Case studies :

  • DFT for insecticidal activity : Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity, correlating with increased toxicity against Plutella xylostella .
  • Molecular docking : Simulate interactions with AChE’s catalytic triad (Ser203, His447, Glu334) to prioritize anti-Alzheimer’s candidates .

Q. What is the role of substituents (e.g., cyclohexyl, fluoropyrrolidinyl) in modulating bioactivity?

  • Structure-Activity Relationship (SAR) :

  • Cyclohexyl groups : Improve lipophilicity (logP > 3.5), enhancing blood-brain barrier penetration for CNS-targeted drugs .
  • Fluoropyrrolidinyl moieties : Fluorine’s electronegativity increases metabolic stability and hydrogen-bonding potential, critical for enzyme inhibition .
  • Positional effects : 3,5-Diaryl substitution maximizes π-stacking with biological targets, as seen in antioxidant studies .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted methods for scalability and reproducibility .
  • Characterization : Combine NMR with X-ray crystallography to resolve stereochemical ambiguities .
  • Bioactivity testing : Use orthogonal assays (e.g., AChE inhibition + antioxidant profiling) to validate multitarget potential .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclohexyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-Cyclohexyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole

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